{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine: is a chemical compound that features a bromothiophene moiety attached to a piperidine ring, which is further substituted with an amine group
Mechanism of Action
The compound “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” might be synthesized via Suzuki cross-coupling reactions . The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon–carbon bonds between two aromatic compounds . This reaction is widely applied due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine typically involves multiple steps, starting with the bromination of thiophene to produce 4-bromothiophene. This intermediate is then reacted with piperidine to form the piperidine ring structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form an amide or nitro compound.
Reduction: : The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Hydrogen bromide derivatives.
Substitution: : Alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology
In biological research, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine can be used to study the interaction of brominated compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be useful in designing drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)methyl]piperidin-4-yl}methanamine: : Similar structure but with a phenyl group instead of a thiophene.
1-[(4-Bromothiophen-2-yl)methyl]piperidine: : Similar structure but without the amine group.
1-[(4-Bromothiophen-2-yl)methanol: : Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The presence of the bromothiophene moiety and the amine group in {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine makes it unique compared to similar compounds
Properties
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMHEORLQFPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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